molecular formula C14H15BrN2O2 B11821740 methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate

methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate

Cat. No.: B11821740
M. Wt: 323.18 g/mol
InChI Key: OUBUGZTXUIMGRA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a cyclopentyl group at the 2nd position, and a methyl ester group at the 4th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate typically involves the cyclization of methyl 3-amino-5-bromo-2-methylbenzoate with a solution of potassium nitrite in acetic acid at room temperature. This reaction yields the desired indazole derivative . The combined organic layers are then dried over magnesium sulfate, filtered, and concentrated under vacuum before being stirred in petroleum ether, filtered, and dried to afford the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The indazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Nitrite in Acetic Acid: Used for cyclization reactions.

    Magnesium Sulfate: Used for drying organic layers.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate can be compared with other similar indazole derivatives, such as:

These compounds share the indazole core structure but differ in the substituents attached to the indazole ring

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

methyl 6-bromo-2-cyclopentylindazole-4-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-17(16-13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

OUBUGZTXUIMGRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=NN(C=C12)C3CCCC3)Br

Origin of Product

United States

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